molecular formula C8H14N2O4 B12320733 2-(2-Acetamidopropanoylamino)propanoic acid

2-(2-Acetamidopropanoylamino)propanoic acid

Cat. No.: B12320733
M. Wt: 202.21 g/mol
InChI Key: MJZMSEWWBGCBFM-UHFFFAOYSA-N
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Description

2-(2-Acetamidopropanoylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamidopropanoylamino)propanoic acid typically involves the acylation of an amino acid precursor. One common method is the reaction of L-alanine with acetic anhydride under controlled conditions to form the acetamido derivative. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamidopropanoylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-Acetamidopropanoylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Acetamidopropanoylamino)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamidopropanoic acid
  • 2-(2-Amino-2-oxoethyl)propanoic acid
  • N-Acetyl-L-alanine

Uniqueness

2-(2-Acetamidopropanoylamino)propanoic acid is unique due to its specific acetamido substitution, which imparts distinct chemical and biological properties. This substitution can enhance its stability, solubility, and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-acetamidopropanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZMSEWWBGCBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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